Etamicastat

Vue d'ensemble

Description

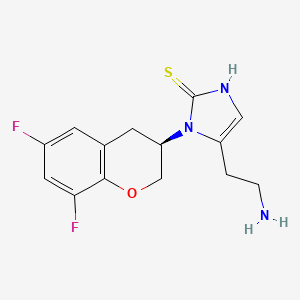

L’étamicastat est un inhibiteur réversible de la dopamine-β-hydroxylase, une enzyme qui catalyse la conversion de la dopamine en noradrénaline. Ce composé est principalement utilisé pour diminuer les niveaux de noradrénaline dans les tissus innervés par le système sympathique, réduisant ainsi l’activité du système nerveux sympathique. Il a été étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles cardiovasculaires tels que l’hypertension et l’insuffisance cardiaque chronique .

Applications De Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier l’inhibition enzymatique et les mécanismes réactionnels.

Biologie : Étudié pour ses effets sur les niveaux de neurotransmetteurs et l’activité du système nerveux sympathique.

Médecine : Exploré en tant qu’agent thérapeutique pour le traitement de l’hypertension et de l’insuffisance cardiaque chronique.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant la dopamine-β-hydroxylase .

Mécanisme D'action

L’étamicastat exerce ses effets en inhibant la dopamine-β-hydroxylase, réduisant ainsi la conversion de la dopamine en noradrénaline. Cela conduit à une diminution des niveaux de noradrénaline dans les tissus innervés par le système sympathique, entraînant une diminution de l’activité du système nerveux sympathique. Les cibles moléculaires comprennent le site actif de la dopamine-β-hydroxylase, où l’étamicastat se lie et inhibe l’activité de l’enzyme .

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’étamicastat est synthétisé par un procédé en plusieurs étapes impliquant la formation de sa structure centrale suivie de modifications des groupes fonctionnels. La synthèse commence généralement par la préparation du cycle imidazole central, suivie de l’introduction de la chaîne latérale aminoéthyle et de la partie difluorochromane. L’étape finale implique la formation du groupe thione. Les conditions de réaction impliquent souvent l’utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour garantir un rendement et une pureté élevés .

Méthodes de production industrielle

Dans les milieux industriels, la production d’étamicastat implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour maximiser le rendement et minimiser les impuretés. L’utilisation de réacteurs à flux continu et de systèmes automatisés contribue à maintenir la cohérence et l’efficacité de la production à grande échelle. Des mesures de contrôle qualité, telles que la chromatographie liquide haute performance et la spectrométrie de masse, sont utilisées pour garantir que le produit final répond aux normes requises .

Analyse Des Réactions Chimiques

Types de réactions

L’étamicastat subit plusieurs types de réactions chimiques, notamment :

Oxydation : La partie aminoéthyle peut subir une désamination oxydative.

Réduction : Le groupe thione peut être réduit en thiol.

Substitution : La partie difluorochromane peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont utilisés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, réduits ou substitués correspondants de l’étamicastat. Ces dérivés sont souvent utilisés dans des études ultérieures pour comprendre la réactivité du composé et les modifications potentielles .

Comparaison Avec Des Composés Similaires

L’étamicastat est unique parmi les inhibiteurs de la dopamine-β-hydroxylase en raison de son inhibition réversible et de son accès limité au cerveau, ce qui minimise les effets secondaires sur le système nerveux central. Parmi les composés similaires, on peut citer :

Disulfirame : Un inhibiteur irréversible de la dopamine-β-hydroxylase, utilisé principalement dans le traitement de l’alcoolisme chronique.

Népicastat : Un autre inhibiteur réversible avec un mécanisme d’action similaire, mais des propriétés pharmacocinétiques différentes .

L’unicité de l’étamicastat réside dans l’équilibre entre son efficacité et sa sécurité, ce qui en fait un candidat prometteur pour un développement et une utilisation clinique ultérieurs.

Propriétés

IUPAC Name |

4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWWTTYMUOYSQA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226940 | |

| Record name | Etamicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760173-05-5 | |

| Record name | Etamicastat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760173055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamicastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etamicastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAMICASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X96V6DBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

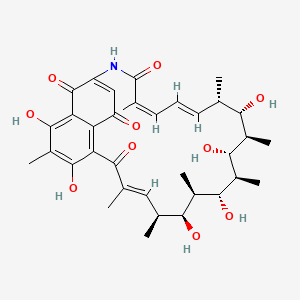

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate](/img/structure/B1249647.png)

![[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24lambda4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1249660.png)